3-Bromo-4-chloropicolinaldehyde 3-Bromo-4-chloropicolinaldehyde
Brand Name: Vulcanchem
CAS No.: 1289031-51-1
VCID: VC0059343
InChI: InChI=1S/C6H3BrClNO/c7-6-4(8)1-2-9-5(6)3-10/h1-3H
SMILES: C1=CN=C(C(=C1Cl)Br)C=O
Molecular Formula: C6H3BrClNO
Molecular Weight: 220.45

3-Bromo-4-chloropicolinaldehyde

CAS No.: 1289031-51-1

Cat. No.: VC0059343

Molecular Formula: C6H3BrClNO

Molecular Weight: 220.45

* For research use only. Not for human or veterinary use.

3-Bromo-4-chloropicolinaldehyde - 1289031-51-1

Specification

CAS No. 1289031-51-1
Molecular Formula C6H3BrClNO
Molecular Weight 220.45
IUPAC Name 3-bromo-4-chloropyridine-2-carbaldehyde
Standard InChI InChI=1S/C6H3BrClNO/c7-6-4(8)1-2-9-5(6)3-10/h1-3H
Standard InChI Key JGTMXKVAZSRJNL-UHFFFAOYSA-N
SMILES C1=CN=C(C(=C1Cl)Br)C=O

Introduction

Chemical Structure and Identification

3-Bromo-4-chloropicolinaldehyde (CAS: 1289031-51-1) is a heterocyclic compound with the molecular formula C₆H₃BrClNO and a molecular weight of 220.45 g/mol . The compound features a pyridine ring with a bromine atom at position 3, a chlorine atom at position 4, and an aldehyde group (carbaldehyde) at position 2. This specific arrangement of substituents contributes to its unique chemical reactivity and applications in synthetic chemistry.

The compound is also known by several synonyms including 3-bromo-4-chloro-pyridine-2-carbaldehyde and 3-bromo-4-chloropyridine-2-carbaldehyde . Its structure can be represented using the InChI notation: InChI=1S/C6H3BrClNO/c7-6-4(8)1-2-9-5(6)3-10/h1-3H .

Structural Features

The structural characteristics of 3-Bromo-4-chloropicolinaldehyde include:

  • A six-membered pyridine ring containing one nitrogen atom

  • A bromine atom at position 3, which enhances the compound's reactivity

  • A chlorine atom at position 4, providing additional reactivity and selectivity in chemical transformations

  • An aldehyde group at position 2 (the picolinic position), which is critical for many of its synthetic applications

This combination of halogen substituents and the aldehyde functional group makes 3-Bromo-4-chloropicolinaldehyde particularly useful as a building block in organic synthesis, especially for the preparation of pharmaceutically relevant compounds.

Physical and Chemical Properties

3-Bromo-4-chloropicolinaldehyde typically appears as a white powder at room temperature . The compound's physical state is solid, which facilitates handling and storage in laboratory settings. While comprehensive solubility data is limited in the available literature, it is likely to have moderate solubility in organic solvents such as dichloromethane, methanol, and tetrahydrofuran based on its structural characteristics.

Chemical Reactivity

The chemical reactivity of 3-Bromo-4-chloropicolinaldehyde is largely influenced by its three key functional groups: the pyridine ring, the halogen substituents, and the aldehyde group. Each of these contributes to different aspects of the compound's reactivity profile.

Aldehyde Reactivity

The aldehyde functional group at the 2-position is highly reactive and can participate in numerous transformations:

  • Oxidation reactions to form carboxylic acids

  • Reduction reactions to form alcohols

  • Condensation reactions with amines to form imines

  • Aldol-type reactions with enolates or enolate equivalents

Halogen-Mediated Reactions

The bromine and chlorine substituents serve as sites for various transformations:

  • Cross-coupling reactions (e.g., Suzuki, Negishi, or Buchwald-Hartwig couplings)

  • Nucleophilic aromatic substitution reactions

  • Metal-halogen exchange reactions followed by functionalization

Pyridine Ring Reactivity

The pyridine nitrogen can participate in:

  • Coordination with metals

  • Alkylation reactions

  • N-oxidation

Table 1 below summarizes the potential reactions of 3-Bromo-4-chloropicolinaldehyde based on its functional groups:

Functional GroupReaction TypePotential ProductsTypical Reagents
AldehydeOxidation3-Bromo-4-chloropicolinic acidKMnO₄, CrO₃
AldehydeReduction3-Bromo-4-chloropicolyl alcoholNaBH₄, LiAlH₄
AldehydeCondensationImines, hydrazonesPrimary amines, hydrazines
BromineCross-coupling3-Aryl-4-chloropicolinaldehydePd catalysts, boronic acids
ChlorineCross-coupling3-Bromo-4-arylpicolinaldehydePd catalysts, boronic acids
Pyridine NCoordinationMetal complexesTransition metal salts

Applications in Research and Industry

3-Bromo-4-chloropicolinaldehyde has several important applications across different fields, primarily centered around its utility as a synthetic intermediate.

Pharmaceutical Research

The compound is extensively used in pharmaceutical research and development, particularly for:

  • Synthesis of active pharmaceutical ingredients (APIs)

  • Development of drug candidates for various therapeutic areas

  • Structure-activity relationship (SAR) studies

  • As a scaffold for medicinal chemistry explorations

According to supplier information, the compound finds application in "research and development and production for pharmaceuticals and chemicals" .

Organic Synthesis

As a versatile building block, 3-Bromo-4-chloropicolinaldehyde facilitates the synthesis of complex organic molecules due to:

  • The halogen substituents serving as handles for further functionalization

  • The aldehyde group enabling diverse transformations

  • The pyridine core providing a nitrogen-containing heterocycle scaffold

Research Applications

The diverse applications of 3-Bromo-4-chloropicolinaldehyde in scientific research include:

  • Medicinal chemistry

  • Biomedicine

  • Pharmaceutical intermediates synthesis

  • Chemical experimentation

  • Biological research

These applications highlight the compound's versatility and its importance as a chemical intermediate in various scientific domains.

Comparison with Structural Analogues

3-Bromo-4-chloropicolinaldehyde belongs to a family of halogenated picolinaldehyde derivatives. Comparing it with structural analogues provides insight into how the position and nature of substituents affect properties and applications.

Structural Isomers and Related Compounds

Table 2 presents a comparison between 3-Bromo-4-chloropicolinaldehyde and several structural analogues:

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Differences
3-Bromo-4-chloropicolinaldehyde1289031-51-1C₆H₃BrClNO220.45 g/molReference compound
4-Bromo-5-chloropicolinaldehyde118828194C₆H₃BrClNO220.45 g/molBromine at position 4, chlorine at position 5
5-Bromo-4-chloropicolinaldehyde1060802-20-1C₆H₃BrClNO220.45 g/molBromine at position 5, chlorine at position 4
3-Bromo-4-methylpicolinaldehyde1248738-15-9C₇H₆BrNO200.03 g/molMethyl group instead of chlorine at position 4

Reactivity Differences

The position of halogen substituents significantly impacts the reactivity of these compounds:

These structural variations make each compound uniquely suited for specific synthetic applications, with 3-Bromo-4-chloropicolinaldehyde offering particular advantages for certain transformations due to its substitution pattern.

SupplierAssayAppearancePackaging OptionsMinimum Order
LIDE PHARMACEUTICALS LIMITED99% min.White powder1kg/Export worthy packing; 25kg/drum1 Gram
Chemlyte Solutions99.0%LiquidGrams, Kilograms100 Grams
Shanghai FDC-CHEMICAL Co., Ltd.95%Not specifiedBags; bottles1 Kilogram
Unnamed supplier97%Powder or liquidAccording to customer requirementsNot specified

This information is sourced from supplier listings and provides options for researchers and manufacturers requiring this compound.

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